molecular formula C24H25NO3 B3878934 2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide

Cat. No.: B3878934
M. Wt: 375.5 g/mol
InChI Key: KEEFXSRVEMRSOW-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxy group, a phenoxybutyl chain, and a diphenylacetamide core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Diphenylacetamide Core: This step involves the reaction of benzyl chloride with benzylamine to form N-benzylbenzylamine, which is then reacted with chloroacetyl chloride to produce N-(chloroacetyl)-N-benzylbenzylamine.

    Introduction of the Phenoxybutyl Chain: The N-(chloroacetyl)-N-benzylbenzylamine is then reacted with 4-phenoxybutylamine under basic conditions to introduce the phenoxybutyl chain.

    Hydroxylation: The final step involves the hydroxylation of the intermediate product to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-fluorophenyl)-2-hydroxy-N-(4-phenoxybutyl)acetamide: Similar structure but with fluorine atoms instead of hydrogen atoms on the phenyl rings.

    2,2-bis(4-chlorophenyl)-2-hydroxy-N-(4-phenoxybutyl)acetamide: Contains chlorine atoms on the phenyl rings.

    2,2-bis(4-ethoxyphenyl)-2-hydroxy-N-(4-phenoxybutyl)acetamide: Features ethoxy groups on the phenyl rings.

Uniqueness

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-N-(4-phenoxybutyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c26-23(25-18-10-11-19-28-22-16-8-3-9-17-22)24(27,20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-9,12-17,27H,10-11,18-19H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEFXSRVEMRSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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